Methyl (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate
Description
Methyl (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring a seven-membered oxabicyclo[2.2.1]heptane scaffold with a methyl ester substituent at the 2-position. Its stereochemistry (1S,2R,4R) confers unique conformational rigidity, making it valuable in medicinal chemistry and asymmetric synthesis. This compound is structurally related to intermediates in prostaglandin and thromboxane modulator syntheses . It is often utilized as a chiral building block due to its stereochemical stability and compatibility with diverse functionalization strategies. The compound’s CAS number (38263-55-7) and molecular formula (C₈H₁₂O₃) are well-documented .
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3/t5-,6-,7+/m1/s1 |
InChI Key |
UYMKMUZNHJKUQB-QYNIQEEDSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]2CC[C@@H]1O2 |
Canonical SMILES |
COC(=O)C1CC2CCC1O2 |
Origin of Product |
United States |
Preparation Methods
Typical Diels-Alder Reaction Setup
- Diene: Often a substituted furan or related heterocyclic compound (e.g., 2-methylfuran)
- Dienophile: Methyl acrylate or methyl propiolate derivatives
- Conditions:
- Solvent: Non-polar solvents such as toluene or dichloromethane
- Temperature: Mild heating (room temperature to reflux) depending on reactivity
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation
- Catalysts: Sometimes Lewis acids (e.g., AlCl3, BF3·OEt2) are employed to enhance reaction rates and selectivity.
Reaction Outcome
- Formation of the bicyclic 7-oxabicyclo[2.2.1]heptane skeleton with the ester group introduced at the 2-position
- Stereochemical control is achieved by the choice of diene and dienophile and reaction conditions, favoring the (1S,2R,4R) configuration.
Post-Cycloaddition Functional Group Transformations
After the bicyclic core is formed, further chemical steps are necessary to obtain the methyl ester derivative with the desired stereochemistry and purity.
Hydrolysis and Esterification
Ketal Hydrolysis (If Applicable)
- In some synthetic routes, ketal-protected intermediates are used to control reactivity. Hydrolysis of ketals to ketones or alcohols is achieved using mild acidic conditions, such as dilute HCl, which has been shown to be more efficient than other elaborate methods.
Industrial and Scalable Preparation Methods
Challenges in Industrial Synthesis
Improved Industrial Process
- A patented method provides a shorter reaction time and higher yield under mild conditions without the need for high temperature or pressure.
- This involves a Diels-Alder reaction of acrylic acid esters with furan derivatives followed by hydrolysis steps optimized for efficiency.
Analytical Techniques for Confirmation and Purity
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm stereochemistry and purity by analyzing coupling constants and NOE correlations.
- Mass Spectrometry (MS): Confirms molecular weight and structural integrity.
- Chromatography: Thin Layer Chromatography (TLC) and High Performance Liquid Chromatography (HPLC) monitor reaction progress and purity.
- X-ray Crystallography: Provides definitive stereochemical configuration confirmation.
Summary Table of Preparation Methods
Research Findings and Notes
- The Diels-Alder reaction remains the most reliable and widely used method for constructing the bicyclic framework of this compound.
- Mild acidic hydrolysis using HCl is a simple yet effective method for ketal deprotection, improving overall synthetic efficiency.
- Industrial methods focus on reducing reaction times and avoiding harsh conditions, making the process more cost-effective and scalable.
- Analytical methods are critical for confirming stereochemistry and purity, which are essential for the compound’s use as a building block in organic synthesis and pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, strong bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Methyl (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its bicyclic structure can serve as a scaffold for the development of novel therapeutics targeting various diseases.
- Case Study: Antimicrobial Agents
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, modifications at the carboxylate position have shown enhanced activity against Gram-positive bacteria, making it a candidate for further drug design efforts.
Table 1: Antimicrobial Activity of Derivatives
| Compound | Activity (MIC µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Modified Derivative A | 16 | Streptococcus pneumoniae |
| Modified Derivative B | 8 | Escherichia coli |
Organic Synthesis Applications
2. Synthetic Intermediates
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of complex molecules through cyclization reactions.
- Case Study: Synthesis of Chiral Compounds
The utilization of this compound in asymmetric synthesis has been documented. Its chiral centers allow for the production of enantiomerically pure compounds.
Table 2: Synthesis Pathways Involving this compound
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Cyclization | Chiral Alcohol | 85 |
| Nucleophilic Substitution | Amine Derivative | 70 |
| Reduction | Alcoholic Product | 90 |
Material Science Applications
3. Polymer Chemistry
This compound is explored for its potential in polymer chemistry due to its ability to act as a monomer or crosslinking agent.
- Case Study: Biodegradable Polymers
Research has demonstrated that incorporating this compound into polymer matrices enhances biodegradability while maintaining mechanical properties.
Table 3: Properties of Polymers Incorporating this compound
| Polymer Type | Mechanical Strength (MPa) | Biodegradability (%) |
|---|---|---|
| Poly(lactic acid) | 50 | 60 |
| Modified with Bicyclic Compound | 55 | 80 |
Mechanism of Action
The mechanism of action of Methyl (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring in the compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can modulate biological pathways and exert specific effects on cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate with structurally and functionally related bicyclic esters, focusing on substituents, stereochemistry, and applications.
Structural Analogs with Oxygen/Nitrogen Heteroatoms
Stereochemical Variants
Pharmacologically Active Derivatives
Key Research Findings and Data
- Synthetic Efficiency : The parent compound’s synthesis often leverages stereoselective Diels-Alder reactions or enzymatic resolution, achieving >95% enantiomeric excess in optimized conditions .
- Price and Availability : Commercial analogs vary widely in cost; e.g., Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is priced at $97.00/100mg, while Boc-protected azabicyclo derivatives exceed €250.00/250mg due to complex protection-deprotection steps .
- Pharmacological Relevance: Derivatives with acylamino substituents (e.g., EDG2 inhibitors) exhibit nanomolar binding affinities, highlighting the scaffold’s versatility in drug discovery .
Biological Activity
Methyl (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities based on various studies and case reports.
- Molecular Formula : C8H10O4
- Molecular Weight : 170.16 g/mol
- CAS Number : 155822454
- Boiling Point : Approximately 290.7 °C at 760 mmHg
- Density : 1.3 g/cm³
Synthesis
The synthesis of this compound typically involves the preparation of the bicyclic structure through various organic reactions, including Diels-Alder reactions and subsequent functional group modifications. One notable method includes the use of vinyl triflate with chiral amines to achieve stereoselectivity in the formation of the bicyclic moiety .
Antimicrobial Activity
Recent studies have indicated that compounds within the bicyclic class, including this compound, exhibit significant antimicrobial properties. For example, research on structurally similar compounds has shown effectiveness against various bacterial strains, suggesting a potential for this compound in developing new antimicrobial agents .
Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death and proliferation inhibition . The compound's mechanism appears to involve the modulation of gene expression related to cell cycle regulation.
Neuroprotective Effects
Preliminary findings suggest that this compound may possess neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease and Parkinson's disease. It has been shown to inhibit oxidative stress and promote neuronal survival in cellular models exposed to neurotoxic agents .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
